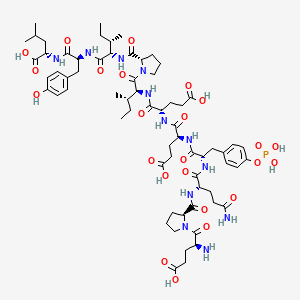

H-Glu-Pro-Gln-Tyr(PO3H2)-Glu-Glu-Ile-Pro-Ile-Tyr-Leu-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

EPQpYEEIPIYL est un phosphopeptide qui agit comme un ligand pour le domaine SH2 (Src homology 2). Ce composé est connu pour sa capacité à activer les membres de la famille Src, tels que Lck, Hck et Fyn, par le biais d'interactions de liaison avec les domaines SH2 . La formule moléculaire de EPQpYEEIPIYL est C66H97N12O24P, et sa masse moléculaire est de 1473,52 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

EPQpYEEIPIYL est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. La synthèse implique l'addition étape par étape d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Couplage : Le premier acide aminé est attaché à la résine.

Déprotection : Le groupe protecteur de l'acide aminé est éliminé.

Élongation : Des acides aminés supplémentaires sont ajoutés un par un, les étapes de couplage et de déprotection étant répétées.

Clivage : Le peptide complet est clivé de la résine et purifié.

Méthodes de production industrielle

La production industrielle de EPQpYEEIPIYL suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour garantir la précision et l'efficacité. Le processus implique des mesures rigoureuses de contrôle qualité pour garantir une grande pureté et une constance .

Analyse Des Réactions Chimiques

Types de réactions

EPQpYEEIPIYL subit principalement des interactions de liaison plutôt que des réactions chimiques traditionnelles comme l'oxydation ou la réduction. Sa fonction principale est de se lier aux domaines SH2 des kinases de la famille Src, ce qui conduit à leur activation .

Réactifs et conditions courants

La synthèse de EPQpYEEIPIYL implique des réactifs standard utilisés dans la synthèse peptidique, tels que :

Dérivés d'acides aminés : Acides aminés protégés avec des groupes protecteurs spécifiques de la chaîne latérale.

Réactifs de couplage : Agents comme HBTU ou DIC pour faciliter la formation de liaisons peptidiques.

Réactifs de clivage : TFA (acide trifluoroacétique) pour cliver le peptide de la résine.

Principaux produits formés

Le principal produit formé à partir de la synthèse de EPQpYEEIPIYL est le peptide lui-même, qui est ensuite purifié pour atteindre des niveaux de pureté élevés adaptés aux applications de recherche .

Applications de la recherche scientifique

EPQpYEEIPIYL a un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine :

Chimie : Utilisé comme composé modèle pour étudier la synthèse peptidique et les interactions de liaison.

Biologie : Investigue le rôle des kinases de la famille Src dans les voies de signalisation cellulaire.

Médecine : Explore les applications thérapeutiques potentielles dans les maladies où les kinases de la famille Src sont impliquées, telles que le cancer

Mécanisme d'action

EPQpYEEIPIYL exerce ses effets en se liant aux domaines SH2 des kinases de la famille Src. Cette interaction de liaison conduit à l'activation de ces kinases, qui jouent un rôle crucial dans divers processus cellulaires, y compris la prolifération, la différenciation et la survie . Les cibles moléculaires de EPQpYEEIPIYL comprennent Lck, Hck et Fyn, qui sont des membres de la famille Src .

Applications De Recherche Scientifique

EPQpYEEIPIYL has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Chemistry: Used as a model compound to study peptide synthesis and binding interactions.

Biology: Investigates the role of Src family kinases in cellular signaling pathways.

Medicine: Explores potential therapeutic applications in diseases where Src family kinases are implicated, such as cancer

Mécanisme D'action

EPQpYEEIPIYL exerts its effects by binding to the SH2 domains of Src family kinases. This binding interaction leads to the activation of these kinases, which play crucial roles in various cellular processes, including proliferation, differentiation, and survival . The molecular targets of EPQpYEEIPIYL include Lck, Hck, and Fyn, which are members of the Src family .

Comparaison Avec Des Composés Similaires

EPQpYEEIPIYL est unique en raison de sa forte affinité pour les domaines SH2 et de sa capacité à activer plusieurs kinases de la famille Src. Des composés similaires comprennent d'autres phosphopeptides qui ciblent les domaines SH2, tels que :

pYEEI : Un phosphopeptide avec une séquence similaire mais des affinités de liaison différentes.

pYVNV : Un autre phosphopeptide qui cible les domaines SH2 mais avec une spécificité différente

EPQpYEEIPIYL se distingue par sa forte affinité de liaison et sa spécificité pour plusieurs kinases de la famille Src, ce qui en fait un outil précieux dans la recherche.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H97N12O24P/c1-7-35(5)54(63(94)73-46(32-37-13-17-39(79)18-14-37)60(91)74-47(66(97)98)31-34(3)4)75-62(93)49-12-10-30-78(49)65(96)55(36(6)8-2)76-58(89)44(24-28-53(85)86)69-56(87)43(23-27-52(83)84)70-59(90)45(33-38-15-19-40(20-16-38)102-103(99,100)101)72-57(88)42(22-25-50(68)80)71-61(92)48-11-9-29-77(48)64(95)41(67)21-26-51(81)82/h13-20,34-36,41-49,54-55,79H,7-12,21-33,67H2,1-6H3,(H2,68,80)(H,69,87)(H,70,90)(H,71,92)(H,72,88)(H,73,94)(H,74,91)(H,75,93)(H,76,89)(H,81,82)(H,83,84)(H,85,86)(H,97,98)(H2,99,100,101)/t35-,36-,41-,42-,43-,44-,45-,46-,47-,48-,49-,54-,55-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNQPUNIZRZGQD-VBIHGRSYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)OP(=O)(O)O)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)OP(=O)(O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H97N12O24P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R,4S,5R)-3,5,6-trihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B8220808.png)

![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B8220814.png)

![[(2R,3S,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl acetate](/img/structure/B8220828.png)

![[(2S,3S,4R,5S,6S)-4,5-diacetyloxy-6-fluoro-2-methyloxan-3-yl] acetate](/img/structure/B8220838.png)

![[(2R,3S,4S,5S)-3,4-dibenzoyloxy-5-fluorooxolan-2-yl]methyl benzoate](/img/structure/B8220844.png)

methyl acetate](/img/structure/B8220847.png)

![disodium;[4-[[(6S,9aS)-1-(benzylcarbamoyl)-8-(1H-indazol-7-ylmethyl)-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate](/img/structure/B8220900.png)

![4-Bromo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8220909.png)